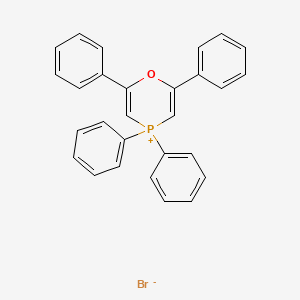
4H-1, 2,4,4,6-tetraphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1, 2,4,4,6-tetraphenyl-, bromide is a specialty chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of four phenyl groups attached to a central 4H-pyran ring, with a bromide ion associated with it. The compound’s structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1, 2,4,4,6-tetraphenyl-, bromide typically involves the reaction of tetraphenylcyclopentadienone with bromine under controlled conditions. The reaction is carried out in an inert solvent such as carbon disulfide or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetraphenylcyclopentadienone} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4H-1, 2,4,4,6-tetraphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of tetraphenylcyclopentadienone derivatives.
Reduction: Formation of tetraphenylcyclopentadienone alcohols.
Substitution: Formation of substituted tetraphenylcyclopentadienone compounds.
Aplicaciones Científicas De Investigación
4H-1, 2,4,4,6-tetraphenyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4H-1, 2,4,4,6-tetraphenyl-, bromide involves its interaction with specific molecular targets and pathways. The compound’s bromide ion can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and facilitate interactions with various biological molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
4H-1, 2,4,4,6-tetraphenyl-, bromide can be compared with other similar compounds such as:
Tetraphenylcyclopentadienone: Lacks the bromide ion but shares the tetraphenyl structure.
Tetraphenylthiopyran: Contains sulfur instead of oxygen in the central ring.
Tetraphenylpyran: Similar structure but without the bromide ion.
The uniqueness of this compound lies in its combination of the bromide ion with the tetraphenyl structure, which imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
21680-84-2 |
|---|---|
Fórmula molecular |
C28H22BrOP |
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
2,4,4,6-tetraphenyl-1,4-oxaphosphinin-4-ium;bromide |
InChI |
InChI=1S/C28H22OP.BrH/c1-5-13-23(14-6-1)27-21-30(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(29-27)24-15-7-2-8-16-24;/h1-22H;1H/q+1;/p-1 |
Clave InChI |
MXEXIGKEWIXEQN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C[P+](C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



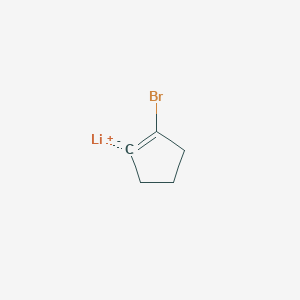
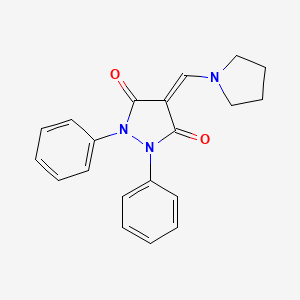
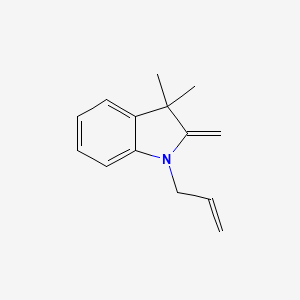

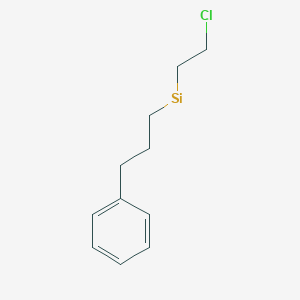

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
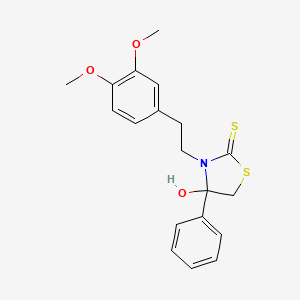

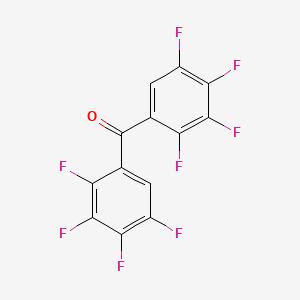
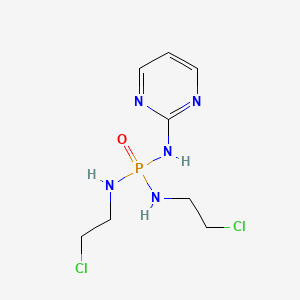

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
